

Astragaloside III ANXA1 downregulation validation NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Astragaloside III

CAS No.: 84687-42-3

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Experimental Data on AS III and ANXA1 in NSCLC

The table below summarizes key experimental findings from the identified study, which utilized human NSCLC cell lines A549 and NCI-H460 [1].

Experimental Aspect	Details and Findings
Cell Lines Used	Human NSCLC: A549, NCI-H460; Normal human lung epithelial: BEAS-2B [1]
Proliferation Assays	CCK-8 assay, EdU staining: Confirmed AS III significantly inhibited cell proliferation in A549 and H460 cells in a dose-dependent manner [1].
Apoptosis Assays	Flow cytometry (Annexin V/PI staining): Showed AS III treatment significantly increased apoptosis in A549 and H460 cells [1].
Proteomic Analysis	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Identified differentially expressed proteins after AS III treatment. ANXA1 was a key downregulated target [1].

| **Key Molecular Changes (Western Blot)** | • **ANXA1:** Expression was significantly reduced ($p < 0.01$). • **Apoptosis markers:** Increased levels of cleaved Caspase-3 and cleaved PARP. • **Autophagy marker:**

Decreased LC3-I/LC3-II ratio. • **Pathway proteins:** Downregulated phosphorylation of P38, JNK, and AKT; Downregulated Bcl-2; Upregulated Bax [1]. | | **Proposed Mechanism** | AS III induces apoptosis in NSCLC cells partly through modulation of the **P38, ERK, and mTOR signaling pathways** [1]. |

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies cited.

1. Cell Culture and Treatment

- **Cell Lines:** Human lung cancer A549 cells, NCI-H460 cells, and normal human lung epithelial BEAS-2B cells.
- **Culture Conditions:** A549 and H460 cells were cultured in RPMI-1640 medium, while BEAS-2B cells were cultured in DMEM. All media were supplemented with 10% fetal bovine serum.
- **Compound Treatment:** AS III (>98% purity) was dissolved in DMSO to create a stock solution. Cells were treated with a gradient of concentrations (0-400 $\mu\text{mol/L}$) for 24 hours [1].

2. Cell Proliferation Assay (CCK-8)

- **Procedure:** Cells were inoculated in 96-well plates and treated with AS III for 24 hours. Subsequently, 10 μL of CCK-8 solution was added to each well and incubated for 1-3 hours.
- **Measurement:** The Optical Density (OD) value at 450 nm was measured to determine cell viability [1].

3. Apoptosis Assay by Flow Cytometry

- **Procedure:** After treatment with AS III for 24 hours, A549 and H460 cells were harvested and stained with PI and Annexin V-Alexa Fluor for 20 minutes at room temperature.
- **Analysis:** The samples were analyzed using a flow cytometer to quantify the percentage of apoptotic cells [1].

4. Proteomic Analysis via LC-MS/MS

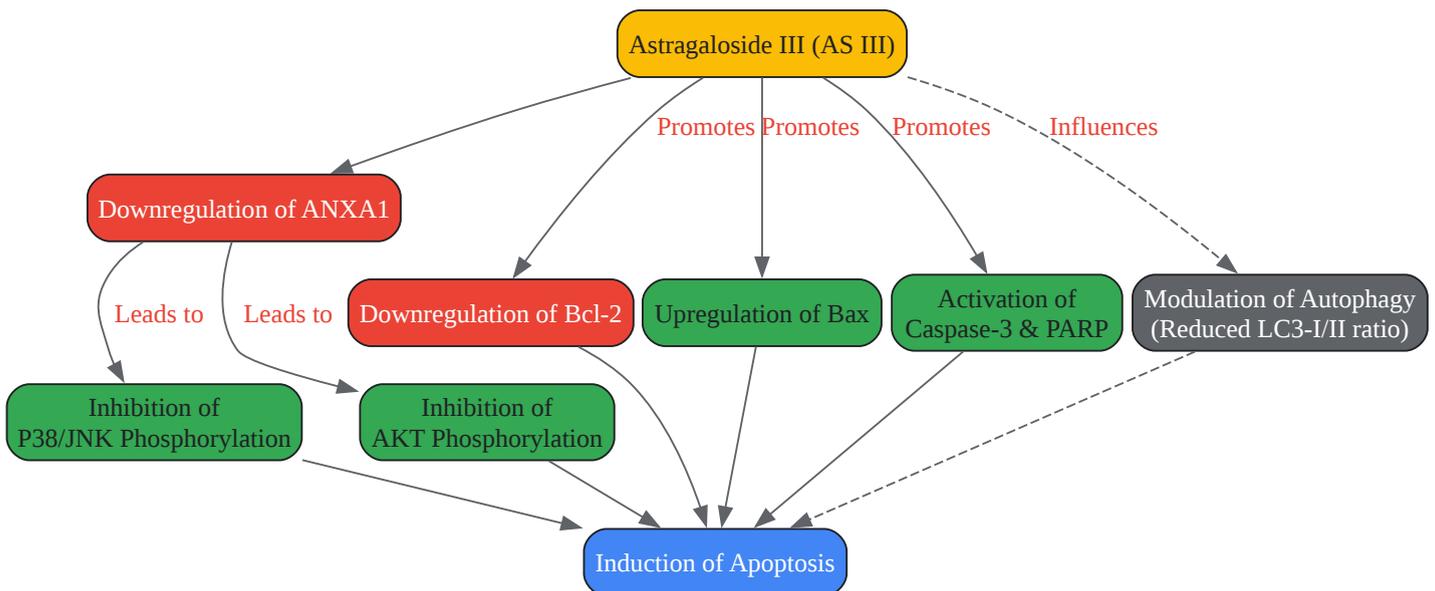
- **Protein Preparation:** Cells were lysed, and protein concentration was determined using a BCA kit.
- **Instrumentation:** Analysis was performed on a Q-Exactive mass spectrometer equipped with a Nanospray Flex source. Samples were separated on a C18 column.
- **MS Parameters:** Full MS scans were acquired (350-1500 m/z) with a resolution of 60,000. The top 10 MS peaks were fragmented for analysis [1].

5. Western Blotting Validation

- **Procedure:** Proteins were separated by SDS-PAGE and transferred to PVDF membranes. After blocking, membranes were incubated with primary antibodies overnight, followed by secondary antibodies.
- **Targets:** Antibodies were used to detect levels of ANXA1, cleaved Caspase-3, cleaved PARP, LC3, p-P38, p-JNK, p-AKT, Bcl-2, and Bax [1].

Proposed Signaling Pathway for AS III in NSCLC

The experimental data suggests that AS III triggers apoptosis in NSCLC cells through a multi-pathway mechanism. The following diagram synthesizes these findings into a proposed signaling pathway.



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This proposed pathway illustrates the multi-target action of AS III, which converges on the induction of programmed cell death [1].

Interpretation and Research Context

- **ANXA1 as an Oncogenic Target:** The finding that AS III downregulates ANXA1 is significant because independent research has shown that **knocking down ANXA1 alone can suppress the proliferation, migration, and invasion of NSCLC cells in vitro** [2]. This validates ANXA1 as a relevant therapeutic target in NSCLC.
- **Scope of Current Evidence:** It is important to note that the specific data connecting AS III to ANXA1 downregulation comes primarily from a single, albeit detailed, study [1]. The broader context of Astragalus extracts and other compounds (like Astragaloside IV) in cancer is more widely researched [3] [4] [5].

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To cite this document: Smolecule. [Astragaloside III ANXA1 downregulation validation NSCLC].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b578275#astragaloside-iii-anxa1-downregulation-validation-nsclc>]

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